

# Application Notes and Protocols for 225Ac-PSMA-Trillium Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Targeted alpha therapy (TAT) is a promising modality in precision oncology, delivering highly potent alpha-emitting radionuclides to cancer cells while minimizing damage to surrounding healthy tissue. Actinium-225 (225Ac), with its high linear energy transfer and favorable decay cascade, is a radionuclide of significant interest. 225Ac-**PSMA-Trillium** (also known as BAY 3563254) is a next-generation targeted alpha therapy currently under clinical investigation for metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4][5] This investigational agent is a novel radioligand composed of a triad of key components: a high-affinity prostate-specific membrane antigen (PSMA) inhibitor for precise tumor targeting, a customized albumin-binding domain to prolong plasma residence time and enhance therapeutic index, and the "Macropa" chelator for efficient and stable complexation of Actinium-225.[6]

These application notes provide a detailed, representative protocol for the radiolabeling of a **PSMA-Trillium** construct with Actinium-225, based on available scientific literature regarding the Macropa chelator and general 225Ac radiochemistry. It also includes information on quality control procedures and a summary of available preclinical data.

# Technology Overview: The Trillium and Macropa Platforms



The 225Ac-**PSMA-Trillium** platform, developed by Ratio Therapeutics, integrates two key proprietary technologies:

- Trillium™ Platform: This is a versatile scaffold that combines a tumor-targeting moiety (in this case, a PSMA inhibitor) with a pharmacokinetic-modulating group. This design allows for the optimization of drug delivery to the tumor and can be adapted for various cancer targets. The inclusion of an albumin-binding moiety is designed to improve tumor uptake while reducing uptake in normal tissues like the salivary glands.[6][7]
- Macropa<sup>™</sup> Chelator: This novel chelator is specifically designed for the efficient and stable chelation of Actinium-225. A significant advantage of the Macropa chelator is its ability to complex 225Ac under mild conditions, including at room temperature, which is beneficial for sensitive biomolecules.[8] This contrasts with traditional DOTA-based chelators that often require heating for efficient labeling.[8][9]

## **Preclinical Data Summary**

Preclinical evaluation of 225Ac-**PSMA-Trillium** has demonstrated promising results, supporting its advancement into clinical trials. The following table summarizes key findings from published abstracts.



| Parameter               | Observation                                                                                                                                                                                                                                                                           | Reference(s) |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| In Vitro Stability      | The 225Ac-PSMA-Trillium complex demonstrated good stability for up to 48 hours.                                                                                                                                                                                                       | [7]          |
| In Vitro Cytotoxicity   | Potent in vitro cytotoxicity was observed in the LNCaP subclone C4-2 (0.114 kBq/ml).                                                                                                                                                                                                  | [7]          |
| In Vivo Biodistribution | Consistent with its albumin-binding properties, 225Ac-PSMA-Trillium showed a relatively slow pharmacokinetic profile with approximately 5% of the injected dose per gram (% ID/g) remaining in the blood after 24 hours. Tumor accumulation peaked at around 20% ID/g after 5-7 days. | [7]          |
| Tumor Penetration       | Autoradiography demonstrated fast and homogeneous distribution across the tumor within 15 minutes of injection.                                                                                                                                                                       | [7]          |
| Therapeutic Efficacy    | In a LNCaP prostate cancer model, a single dose of 300 kBq/kg increased the time for the tumor to reach 400 mm³ by 35 days. In an androgen-independent PDX model (KuCaP-1), a single 250 kBq/kg dose induced strong tumor growth inhibition over 35 days.                             | [7]          |



## Experimental Protocol: Radiolabeling of PSMA-Trillium with 225Ac

This protocol is a representative procedure based on the known properties of the Macropa chelator and general practices for 225Ac radiolabeling. Exact parameters may need to be optimized for specific **PSMA-Trillium** constructs and 225Ac sources.

#### Materials and Reagents:

- PSMA-Trillium precursor (containing the Macropa chelator)
- Actinium-225 (225Ac) in dilute HCl (e.g., 0.1 M HCl)
- Ammonium acetate buffer (0.1 M, pH 5.5), metal-free
- Metal-free water
- Sterile, low-binding vials
- Heating block (optional, for comparison with DOTA-based labeling)
- Radio-TLC system (e.g., ITLC-SG strips)
- Radio-HPLC system with a suitable column (e.g., C18) and detector
- Dose calibrator

#### Radiolabeling Procedure:

- Precursor Preparation:
  - Allow the vial of lyophilized **PSMA-Trillium** precursor to reach room temperature.
  - Reconstitute the precursor in metal-free water to a desired concentration (e.g., 1 mg/mL).
    The non-radioactive PSMA-Trillium can be used to prepare a calibration curve for HPLC analysis.[10]
- Reaction Setup:



- In a sterile, low-binding vial, add a specific volume of the PSMA-Trillium precursor solution.
- Add an appropriate volume of 0.1 M ammonium acetate buffer (pH 5.5).
- Carefully add the required activity of 225Ac solution to the vial. The final reaction volume should be kept small to maintain a high concentration of reactants.
- Incubation:
  - Gently mix the reaction solution.
  - Incubate the reaction mixture at room temperature for 30 minutes. Studies with Macropabased chelators have shown quantitative radiolabeling of 225Ac under these mild conditions.[9][11]
- Quality Control (see detailed section below):
  - Perform radio-TLC and/or radio-HPLC to determine the radiochemical yield and purity of the 225Ac-PSMA-Trillium.

**Experimental Workflow Diagram** 











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. urologytimes.com [urologytimes.com]
- 2. Bayer Begins Phase I Trial for New 225Ac-PSMA-Trillium Therapy in Advanced Prostate Cancer [synapse.patsnap.com]
- 3. bayer.com [bayer.com]







- 4. Bayer Starts Phase I Study With Novel Targeted Radionuclide Therapy 225Ac-PSMA-Trillium in Advanced Metastatic Prostate Cancer - BioSpace [biospace.com]
- 5. BAY 3563254 / Bayer [delta.larvol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition
  Radiolabeling and Targeting PSMA—A Proof of Concept Study PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. H2BZmacropa-NCS: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 225Ac-PSMA-Trillium Radiolabeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610312#225ac-psma-trillium-radiolabeling-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com